2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN4O2/c1-20-8-13-25(16-21(20)2)32-28(36)19-35-29(23-9-11-24(31)12-10-23)33-27-18-34(15-14-26(27)30(35)37)17-22-6-4-3-5-7-22/h3-13,16H,14-15,17-19H2,1-2H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQMXSNBOKAXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,4-dimethylphenyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrido[3,4-d]pyrimidin core, followed by the introduction of the benzyl and fluorophenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. The final step involves the acylation of the intermediate compound with N-(3,4-dimethylphenyl)acetamide under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can lead to the formation of various substituted analogs of the original compound.
Scientific Research Applications
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it useful in studying biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. In the context of its potential therapeutic applications, the compound acts as an inhibitor of HER2, a receptor tyrosine kinase involved in cell growth and differentiation. By binding to the HER2 receptor, the compound prevents the activation of downstream signaling pathways, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Key Features :
- 3,4-Dimethylphenyl acetamide : Increases steric bulk compared to analogs with methoxy or halophenyl groups, which may influence solubility and pharmacokinetics.
Structural and Physicochemical Comparison
Table 1: Structural and Molecular Comparison
Key Findings and Discussion
Structural Similarity and Activity: The target compound shares a Tanimoto similarity of 0.85 with ’s analog (replacing 3,4-dimethylphenyl with 4-methoxyphenyl). Compared to ’s pyrimidoindole derivative, the target compound’s pyridopyrimidinone core may offer improved conformational flexibility, enhancing binding to deep hydrophobic pockets.
Substituent Impact :
- Fluorine atoms (present in the target and ) contribute to metabolic stability by resisting oxidative degradation.
- The 3,4-dimethylphenyl group in the target compound increases steric bulk, reducing solubility (12.4 µM vs. 45.6 µM in ) but improving membrane permeability.
Computational Insights :
- Molecular networking () reveals a cosine score >0.8 between the target and , indicating analogous fragmentation patterns and structural relatedness.
- Dice_Morgan scores (0.78–0.82) suggest moderate similarity to and , aligning with differences in core structures.
Synthetic Feasibility :
- The target compound’s synthesis is achievable using protocols from (cesium carbonate-mediated coupling) and (EDC/HOBt activation), with yields >60% after optimization.
Biological Activity
The compound 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure comprises a pyrido[3,4-d]pyrimidine core with various substituents that influence its biological activity. This article reviews the biological activities of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 496.6 g/mol. The structure includes:
- A benzyl group
- A 4-fluorophenyl group
- An N-(3,4-dimethylphenyl) acetamide moiety
These functional groups contribute to the compound's chemical reactivity and biological interactions.
Anticancer Properties
Preliminary studies suggest that this compound exhibits promising anticancer activity. Research indicates that it interacts with specific molecular targets involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound's mechanism may involve the inhibition of critical enzymes or pathways associated with tumor growth. For example, it may inhibit DNA synthesis or interfere with cell cycle progression.
-
Case Studies :
- In vitro studies on cancer cell lines demonstrated significant cytotoxic effects. For instance, a study reported that the compound reduced cell viability in breast cancer cells by inducing apoptosis at concentrations as low as 10 µM.
- Another study highlighted its potential in overcoming drug resistance in certain cancer types by modulating efflux pumps.
Antimicrobial Activity
Beyond its anticancer potential, this compound has also been evaluated for antimicrobial properties.
- Antibacterial Activity :
- The compound was tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 8 µg/mL, showcasing its effectiveness against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity :
- In vitro assays showed that the compound exhibited antifungal activity against Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Substituent | Influence on Activity |
|---|---|
| Benzyl group | Enhances lipophilicity and cellular uptake |
| 4-Fluorophenyl group | Increases binding affinity to targets |
| N-(3,4-dimethylphenyl) | Modulates pharmacokinetic properties |
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and which intermediates are critical?
A multi-step approach is typically employed, starting with the construction of the pyrido[3,4-d]pyrimidinone core. Key intermediates include the benzyl-substituted pyrimidine ring and the acetamide side chain. Coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) and cyclization steps are essential. Future work should prioritize intermediates that allow modular functionalization, such as halogenated pyrimidines for cross-coupling .
Q. Which analytical techniques are most reliable for structural characterization?
Use a combination of:
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as demonstrated for structurally related pyrido-pyrimidine derivatives .
- FT-IR to identify carbonyl (C=O) and amide (N-H) functional groups .
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize assays aligned with the compound’s hypothesized targets. Examples include:
- Kinase inhibition assays (e.g., fluorescence-based ADP-Glo™ for enzymatic activity).
- Cell viability assays (MTT/XTT) in cancer cell lines, given structural similarities to kinase inhibitors .
- Receptor binding studies (e.g., fluorescence polarization for affinity quantification).
Advanced Research Questions
Q. How can contradictions in biological activity data across assays be resolved?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Strategies include:
- Orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays).
- Dose-response profiling to distinguish potency from nonspecific effects.
- Metabolite screening (LC-MS) to rule out degradation artifacts .
Q. What computational methods improve analog design for enhanced target affinity?
Integrate molecular docking (e.g., AutoDock Vina) to map interactions with active sites. Focus on:
- Modifying the 4-fluorophenyl or 3,4-dimethylphenyl groups to optimize hydrophobic contacts.
- Molecular dynamics simulations (AMBER/GROMACS) to assess binding stability.
- Free-energy perturbation (FEP) to predict ΔΔG values for substituent changes .
Q. How can synthesis scale-up be optimized without compromising yield/purity?
Apply Design of Experiments (DoE) to identify critical parameters:
- Catalyst loading (e.g., Pd catalysts for cross-coupling).
- Reaction temperature/time for cyclization steps.
- Purification methods (e.g., flash chromatography vs. recrystallization). Continuous-flow systems may enhance reproducibility and reduce byproducts .
Q. What methodologies establish structure-activity relationships (SAR) for this scaffold?
Systematically vary substituents at the:
- Benzyl group (7-position) to probe steric effects.
- 4-fluorophenyl (2-position) for electronic modulation.
- Acetamide side chain (N-substituents) for solubility and target engagement. Use parallel synthesis and high-throughput screening to generate SAR datasets. Fluorine substitutions, as seen in related compounds, often enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
